rac-trans-Sertraline
説明
Synthesis Analysis
- "rac-trans-Sertraline" undergoes synthesis through various chemical processes. A study by Vukics et al. (2002) presents a novel industrial synthesis of Sertraline hydrochloride, which is more advantageous than previous methods. This process uses N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, leading to the desired cis-racemic amine and hence Sertraline hydrochloride (Vukics et al., 2002).
- Roesner et al. (2011) applied lithiation/borylation-protodeboronation methodology for the synthesis of (+)-Sertraline. This method required significant adjustments due to the presence of an alkene, resulting in high yields and selectivity (Roesner et al., 2011).
Molecular Structure Analysis
- The molecular structure of "rac-trans-Sertraline" is characterized by its stereoisomers. A study by Sun et al. (2019) focused on the stereoselective separation of (1S, 4S)-Sertraline, highlighting the importance of its stereochemistry in synthesis and analysis (Sun et al., 2019).
Chemical Reactions and Properties
- Sertraline's interaction with human serum albumin (HSA) was studied by Shahlaei et al. (2015), revealing insights into its binding properties and influence on protein conformation (Shahlaei et al., 2015).
- Kobayashi et al. (1999) identified multiple cytochrome P-450 (CYP) isoforms involved in Sertraline N-demethylation, demonstrating its complex metabolic pathways (Kobayashi et al., 1999).
Physical Properties Analysis
- The physical properties of Sertraline, such as solubility and binding efficiency, were evaluated in a study by Passos et al. (2011), examining its multi-equilibrium system with β-cyclodextrin (Passos et al., 2011).
Chemical Properties Analysis
- A detailed analysis of cis-trans isomers and enantiomers of Sertraline was conducted by Lucangioli et al. (2000) using cyclodextrin-modified micellar electrokinetic chromatography, highlighting the chemical properties and purity testing of Sertraline hydrochloride (Lucangioli et al., 2000).
科学的研究の応用
Clinical Outcomes in Rheumatoid Arthritis Treatment Rac-trans-Sertraline has been explored for its potential in treating rheumatoid arthritis (RA). An open-label trial of Sertraline in the treatment of major depression in RA patients revealed that it was a safe and efficacious treatment for depression complicating RA. This points to the broader therapeutic applications of Sertraline beyond its primary use as an antidepressant, highlighting its potential in managing comorbid conditions in RA patients (Slaughter et al., 2002).
Antidepressant Mechanisms and Brain Connectivity Studies have investigated the role of Sertraline in depression recovery by examining its effects on brain connectivity. For instance, stronger baseline theta-band rostral anterior cingulate cortex-right anterior insula connectivity predicted greater depression improvement across 8 weeks of treatment for both treatment arms (Sertraline and placebo), indicating that this connectivity could be a prognostic indicator of depression improvement (Whitton et al., 2019). Another study reinforced the notion that increased pretreatment rostral anterior cingulate cortex theta activity is a nonspecific prognostic marker of treatment outcome, suggesting a potential predictive biomarker for antidepressant treatment responsiveness (Pizzagalli et al., 2018).
Pharmacotherapy Combined with Electrical Current Therapy Research has also examined the combination of Sertraline with electrical current therapy (tDCS) for treating depression, finding that the combination increases the efficacy of each treatment compared to each treatment alone (Brunoni et al., 2013). This suggests a synergistic effect between pharmacological and non-pharmacological interventions in managing depression.
Pharmaceutical Intermediate Hydrogenation From a chemical synthesis perspective, the hydrogenation of rac-sertraline imine has been optimized as a continuous flow process, demonstrating superior levels of selectivity potentially due to the heat transfer properties of supercritical carbon dioxide used in the process. This research offers insights into the manufacturing and production aspects of Sertraline, showcasing advancements in pharmaceutical chemistry (Clark et al., 2007).
Safety And Hazards
特性
IUPAC Name |
(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKDLMBJGBXTGI-YVEFUNNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904948 | |
Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-trans-Sertraline | |
CAS RN |
140631-53-4, 107508-17-8 | |
Record name | Sertraline, trans-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140631534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SERTRALINE, TRANS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6S45X78A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。